Aqueous Solubility and Salt Form Advantage
H-Gly-beta-ala-NH2 HCl as a hydrochloride salt exhibits aqueous solubility exceeding 50 mg/mL, a property that is critical for reproducible handling in biochemical assays and for formulation in aqueous media . In contrast, the corresponding free base (glycyl-β-alaninamide) is sparingly soluble in water, and the free acid form H-Gly-β-Ala-OH has significantly lower aqueous solubility due to the absence of the hydrochloride counterion and the presence of a charged carboxylate . This solubility advantage is not observed with many α-amino acid dipeptide hydrochlorides such as H-Gly-Gly-NH2·HCl, which often exhibit lower solubility due to different hydration and crystal packing energies .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >50 mg/mL in water (as hydrochloride salt) |
| Comparator Or Baseline | H-Gly-β-Ala-NH2 free base: sparingly soluble; H-Gly-β-Ala-OH free acid: lower solubility; H-Gly-Gly-NH2·HCl: typically lower solubility |
| Quantified Difference | Target solubility exceeds 50 mg/mL; comparator solubility is significantly lower or not reliably quantifiable due to precipitation |
| Conditions | Room temperature, deionized water, as reported by vendor specifications |
Why This Matters
High aqueous solubility ensures that the compound can be accurately weighed and dissolved to precise concentrations for in vitro assays, peptide coupling reactions, and formulation studies, reducing experimental variability and simplifying procurement decisions.
